

Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-4-iodoaniline

Cat. No.: B1349147

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-iodoaniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it a versatile building block for the construction of more complex molecular architectures. The presence of the iodine atom is particularly significant, as it readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.^[1] This reactivity is highly sought after in the pharmaceutical industry for the synthesis of novel therapeutic agents and in materials science for the development of advanced functional materials.^{[1][2][3]} This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Ethyl-4-iodoaniline**.

Chemical and Physical Properties

The fundamental properties of **2-Ethyl-4-iodoaniline** are summarized below. These data are essential for handling, reaction setup, and characterization of the compound.

Property	Value	Reference(s)
CAS Number	99471-67-7	[4][5]
Molecular Formula	C ₈ H ₁₀ IN	[4][5]
Molecular Weight	247.08 g/mol	[4][5]
IUPAC Name	2-ethyl-4-iodoaniline	[5]
Synonyms	2-ETHYL-4-IODO-PHENYLAMINE, 4-iodo-2-ethylaniline	[4]
Boiling Point	293.8 °C at 760 mmHg	[4]
Density	1.685 g/cm ³	[4]
Flash Point	131.5 °C	[4]
Refractive Index	1.641	[4]
LogP	3.017	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for **2-Ethyl-4-iodoaniline** is not readily available in the provided search results, a plausible synthetic route can be devised based on established methods for the synthesis of substituted iodoanilines. A common approach involves the iodination of an appropriately substituted ethylaniline or the ethylation of a pre-functionalized iodoaniline.

Reactivity Profile

The reactivity of **2-Ethyl-4-iodoaniline** is dominated by two key functional groups:

- Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo reactions typical of primary anilines, such as acylation, alkylation, and diazotization.
- Aryl Iodide: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] This makes it a key building block for creating libraries of compounds in drug discovery.[3]

Experimental Protocols

The following are representative experimental protocols for reactions relevant to the synthesis and application of iodoanilines.

Protocol: Synthesis of a 2-Iodoaniline Derivative via Decarboxylative Iodination

This protocol is adapted from a general method for the synthesis of 2-iodoanilines from anthranilic acids.[6]

Objective: To synthesize a 2-iodoaniline derivative.

Materials:

- 2-Amino-4-ethylbenzoic acid (hypothetical starting material)
- Iodine (I₂)
- Potassium Iodide (KI)
- Acetonitrile (CH₃CN)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate

Procedure:

- In a pressure vessel with a glass liner, combine 2-amino-4-ethylbenzoic acid (1.0 eq), Iodine (0.5 eq), and Potassium Iodide (0.6 eq).

- Add acetonitrile as the solvent.
- Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 180 °C) for 4 hours.^[6]
- After the reaction is complete, cool the reactor using a water bath.
- Concentrate the crude product under reduced pressure to remove the solvent.
- Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure **2-ethyl-4-iodoaniline**.^[6]

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne, a common application for compounds like **2-Ethyl-4-iodoaniline**.

Objective: To synthesize a 2-ethyl-4-(alkynyl)aniline derivative.

Materials:

- **2-Ethyl-4-iodoaniline**
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine)
- Solvent (e.g., THF or DMF)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add **2-Ethyl-4-iodoaniline** (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10

mol%).

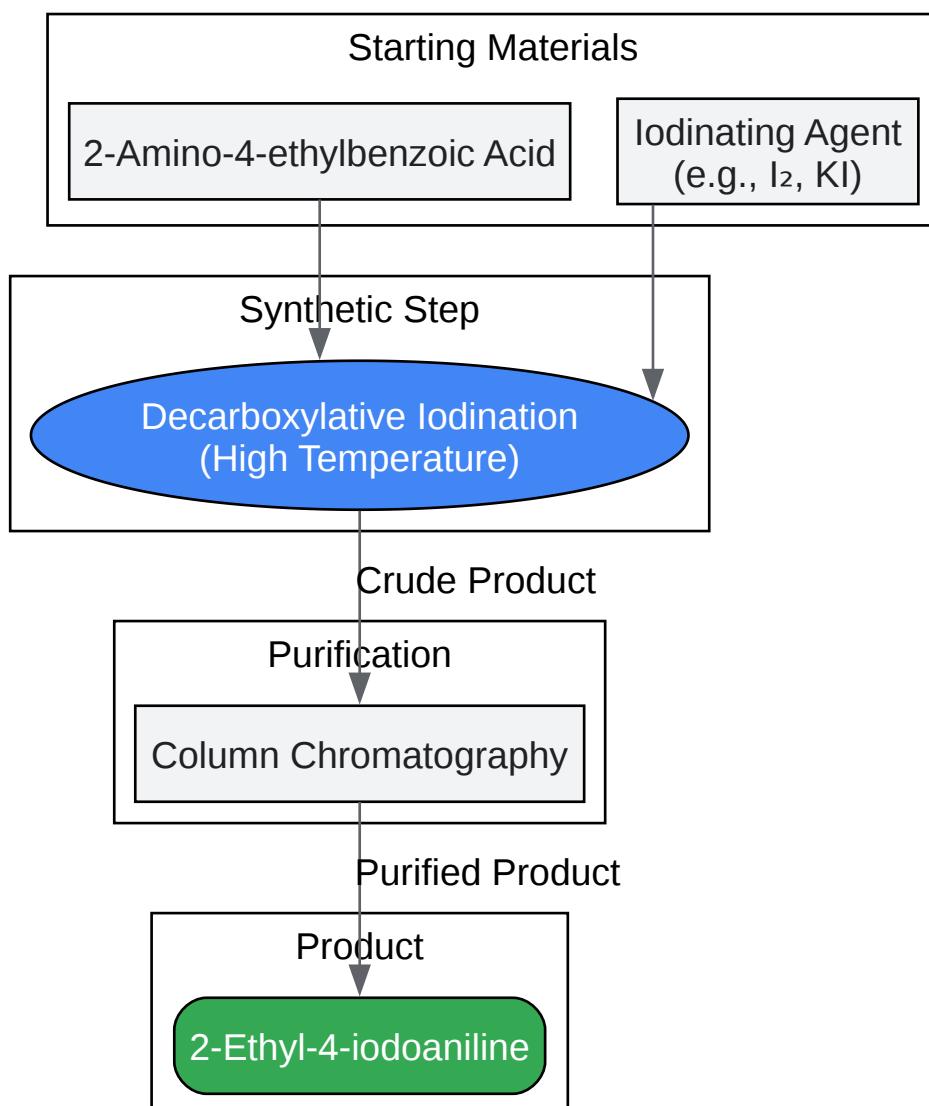
- Add the solvent, followed by the base.
- Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted iodoanilines are critical starting materials in the synthesis of a wide array of pharmaceuticals.^[2] The iodine atom serves as a linchpin for introducing molecular complexity.^[7] For instance, 2-iodoaniline is a precursor in the synthesis of kinase inhibitors and other targeted cancer therapies.^[7] The ethyl group in **2-Ethyl-4-iodoaniline** can provide steric hindrance or favorable hydrophobic interactions in a final drug molecule, potentially influencing its binding affinity and pharmacokinetic properties. Its utility in constructing libraries of novel compounds for high-throughput screening makes it a valuable asset in the early stages of drug discovery.^[3]

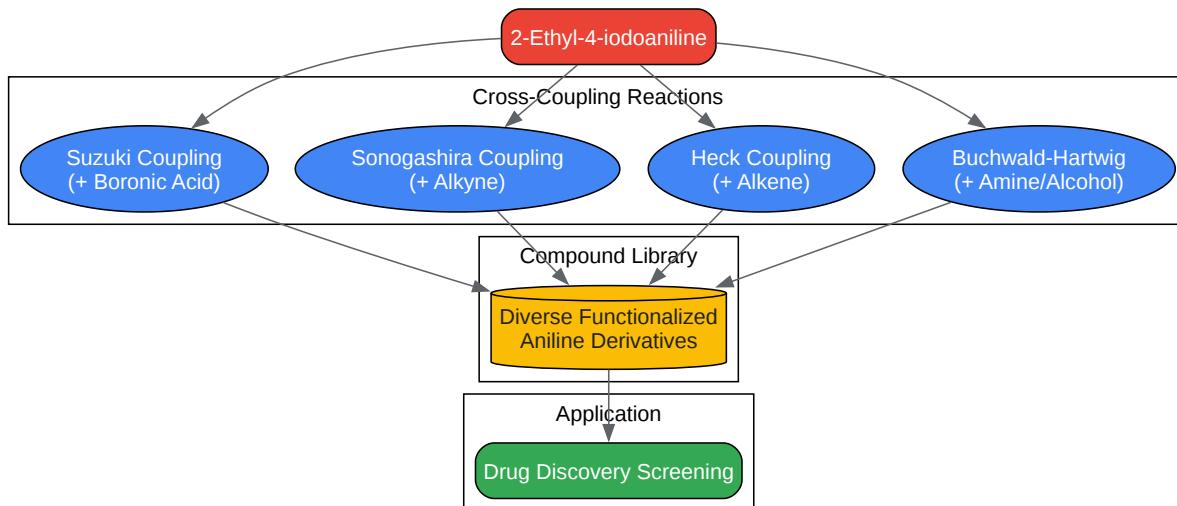
Visualizations

The following diagrams illustrate key conceptual workflows involving **2-Ethyl-4-iodoaniline**.



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Caption: Conceptual workflow for the synthesis of **2-Ethyl-4-iodoaniline**.



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Caption: Role of **2-Ethyl-4-iodoaniline** in drug discovery workflows.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Ethyl-4-iodoaniline** is associated with the following hazards:

- Harmful if swallowed (H302)[5]
- Harmful in contact with skin (H312)[5]
- Causes skin irritation (H315)[5]
- Causes serious eye irritation (H319)[5]
- Harmful if inhaled (H332)[5]

- May cause respiratory irritation (H335)[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Ethyl-4-iodoaniline is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational resource for scientists utilizing this versatile building block in their research endeavors.

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- To cite this document: BenchChem. [Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349147#2-ethyl-4-iodoaniline-cas-number-99471-67-7>

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